![molecular formula C18H24N2O5 B3011470 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 899958-14-6](/img/structure/B3011470.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a compound that likely shares structural similarities with the spirocyclic compounds described in the provided papers. These compounds are characterized by their spirocyclic core, which is a bicyclic system where one of the rings is a heterocycle containing oxygen or sulfur, and the other ring contains nitrogen. The compounds have been synthesized for various pharmacological studies, including their effects on neural calcium uptake, protection against brain edema, and antiviral activities against influenza viruses.
Synthesis Analysis
The synthesis of related spirocyclic compounds involves multi-step procedures that may include cyclocondensation methods, as seen in the microwave-assisted synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with anti-influenza virus activity . Another approach is the one-pot synthesis of oxalamides from oxirane-2-carboxamides via rearrangement reactions, which could be relevant for the synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed by spectral and elemental analysis . The presence of a spirocyclic core in the molecule affects its three-dimensional conformation and, consequently, its interaction with biological targets. The adamantyl and thia-aza-spirocyclic moieties in the compounds mentioned in the papers suggest that the incorporation of different substituents can significantly alter the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of spirocyclic oxalamides may involve interactions with various biological targets. For instance, the inhibitory action on neural calcium uptake suggests that these compounds can interfere with ion channels or transporters in the brain . Additionally, the antiviral activity against influenza viruses indicates that these compounds can interact with viral components, such as hemagglutinin, to inhibit viral fusion and entry into host cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic oxalamides, such as solubility, stability, and melting point, are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties are influenced by the molecular structure, particularly the nature of the substituents and the rigidity of the spirocyclic system. The papers provided do not directly discuss these properties, but they are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
将来の方向性
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally related to {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. The compound’s structural similarity to {1,4-dioxaspiro[45]decan-2-yl}methanamine suggests that it may have similar effects on biochemical pathways.
特性
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWGGAUNLKQDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E,NZ)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3011389.png)
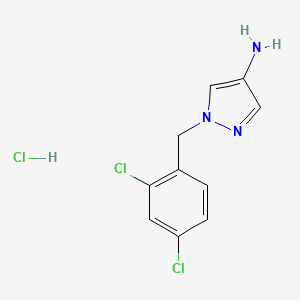
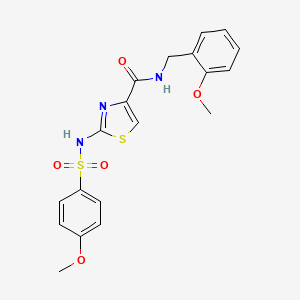
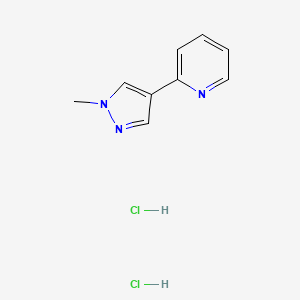
![2-(4-chlorobenzamido)-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3011393.png)
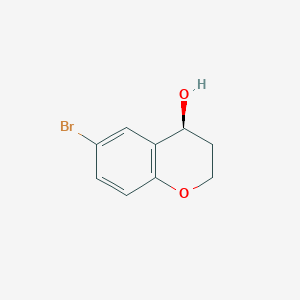
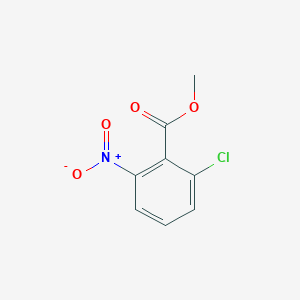


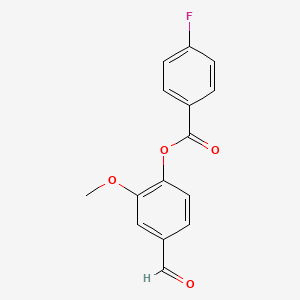
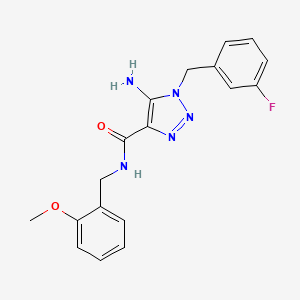
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone](/img/structure/B3011403.png)
![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
